molecular formula C10H8N2O4S2 B1414965 2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid CAS No. 860182-04-3

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

Cat. No. B1414965
M. Wt: 284.3 g/mol
InChI Key: FMZKHTLBYJROKT-UHFFFAOYSA-N
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Description

Amino acids with a phenylsulfonyl group and a thiazole ring, like the one in your query, are often used in medicinal chemistry due to their diverse biological activities . They are part of a larger class of compounds known as sulfanilides .


Synthesis Analysis

The synthesis of similar compounds often involves reactions with amino acids and other organic compounds . For instance, the synthesis of 2-aminothiazoles often involves the reaction of an alpha-amino acid with a thioamide .


Molecular Structure Analysis

The molecular structure of these compounds typically includes a thiazole ring, an amino group, and a phenylsulfonyl group . The exact structure would depend on the specific compound and its substituents.


Chemical Reactions Analysis

These compounds can participate in various chemical reactions. For example, they can undergo Suzuki–Miyaura cross-coupling, a widely-used reaction for forming carbon-carbon bonds .


Physical And Chemical Properties Analysis

Amino acids generally have high melting points due to their ionic properties. Their solubility depends on factors like polarity, iso-electric point, the nature of the solvent, and temperature .

Scientific Research Applications

Antioxidant and Anti-inflammatory Agents

Thiazole derivatives have been synthesized and evaluated for their potential as antioxidant and anti-inflammatory agents. For instance, benzofused thiazole analogues have shown significant anti-inflammatory activity and potent antioxidant activity against reactive species, indicating their utility in developing new therapeutic agents (Raut et al., 2020).

Analytical Chemistry Applications

In analytical chemistry, thiazole derivatives have been used as probes for studying peptides and protein structures. The incorporation of spin label probes into peptides using thiazole derivatives allows for the analysis of peptide secondary structure and dynamics through various spectroscopic methods, providing insights into peptide-protein and peptide-nucleic acid interactions (Schreier et al., 2012).

Environment-Friendly Materials

Thiazole derivatives have been explored as environment-friendly alternatives in industrial applications, such as acid cleaning and corrosion inhibition. Sulfamic acid, a thiazole-related compound, offers a less toxic and environmentally friendly option for metallic surface cleaning, highlighting the role of these derivatives in sustainable industrial processes (Verma & Quraishi, 2022).

Biocatalyst Inhibition

Studies on carboxylic acids, including thiazole carboxylic acids, have shown their inhibitory effects on microbial growth, which can be leveraged in the development of food preservatives and understanding the mechanisms of biocatalyst inhibition in fermentative processes. This research aids in engineering more robust strains for industrial bioprocesses (Jarboe et al., 2013).

Safety And Hazards

The safety and hazards associated with these compounds would depend on their specific structure and properties. Generally, risk assessment for compounds added to foods or taken as supplements is based on hazard characterization studies performed in animal test species .

Future Directions

Future research could focus on synthesizing new derivatives of these compounds and testing their biological activities. This could lead to the discovery of new drugs with improved efficacy and safety profiles .

properties

IUPAC Name

2-(benzenesulfonamido)-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O4S2/c13-9(14)8-6-17-10(11-8)12-18(15,16)7-4-2-1-3-5-7/h1-6H,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMZKHTLBYJROKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NC2=NC(=CS2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid
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2-[(Phenylsulfonyl)amino]-1,3-thiazole-4-carboxylic acid

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